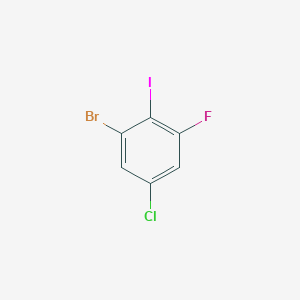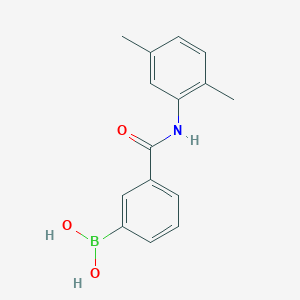
6-Bromo-2,5-dimethyl-2H-indazole
Overview
Description
6-Bromo-2,5-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-92-8. It has a molecular weight of 225.09 . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)4-8(6)10/h3-5H,1-2H3 and the InChI key is IWQKNWIRYSQPQG-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 225.09 .Scientific Research Applications
Catalytic Synthesis
6-Bromo-2,5-dimethyl-2H-indazole serves as a crucial intermediate in the synthesis of 2H-indazoles through copper-catalyzed, one-pot, three-component reactions. This process highlights the substrate's versatility in forming C-N and N-N bonds, demonstrating broad applicability across various functional groups (Kumar et al., 2011).
Bromodomain Ligand Development
Research has identified this compound derivatives as potential bromodomain ligands, contributing to the development of competitive inhibitors with antiproliferative and anti-inflammatory properties. These studies provide insights into the structure-guided optimization of these derivatives, yielding potent inhibitors of the BET (bromodomain and extra terminal domain) family, demonstrating significant antiproliferative effects in cancer cell models without general cytotoxicity (Hewings et al., 2011; Hewings et al., 2013).
Synthetic Methodology for SF5-indazoles
An efficient synthetic approach for SF5-substituted heterocyclic systems, specifically 6-SF5-indazoles, showcases the utility of bromo and other substituted this compound derivatives. This methodology facilitates the synthesis of diverse derivatives, including a fully matched analog of the experimental male contraceptive gamendazole, indicating the compound's importance in creating novel therapeutic agents (Kanishchev & Dolbier, 2018).
Exploration of Spectroscopic Properties
Research on the halogen-substituent effect of similar compounds has led to a better understanding of designing fluorophores with tunable fluorescence properties. This research potentially implicates this compound in the development of novel fluorescent materials for various applications (Misawa et al., 2019).
Resilience to Ring-Opening Isomerization
Studies have shown that unprotected indazoles, such as this compound, are resilient to ring-opening isomerization under conditions involving strong bases. This resilience opens up pathways for functional group-tolerant and robust C-S couplings, expanding the scope of synthetic chemistry applications (Ganley & Yeung, 2017).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazoles interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazoles are known to affect a variety of pathways due to their wide range of medicinal applications .
Result of Action
Given the wide range of medicinal applications of indazole-containing compounds, it can be inferred that the effects are likely to be diverse and significant .
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2,5-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQKNWIRYSQPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
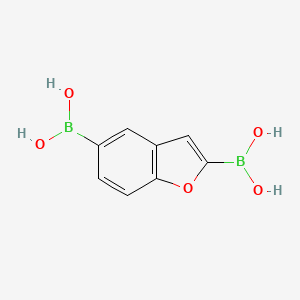
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

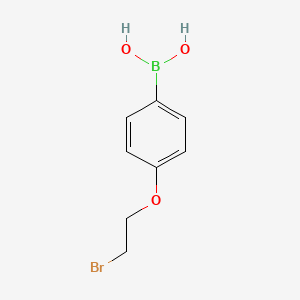
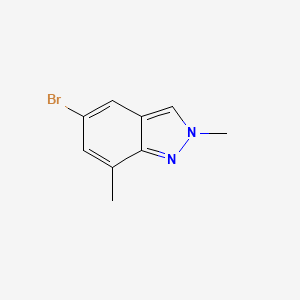
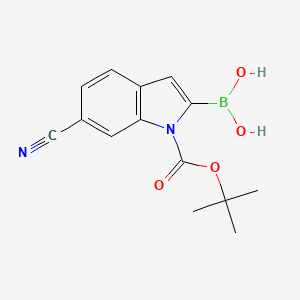
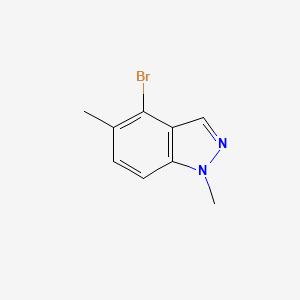
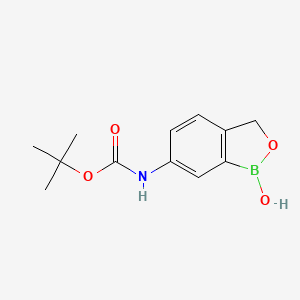
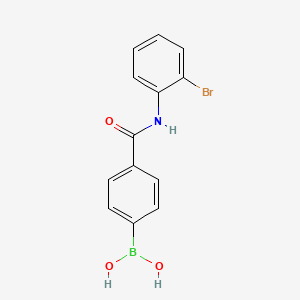
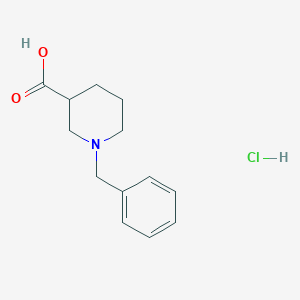
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)
